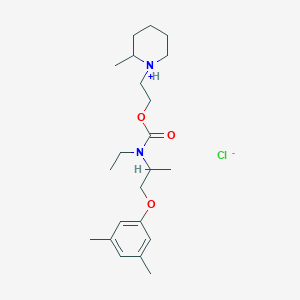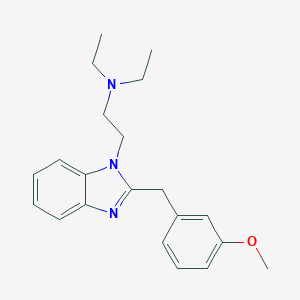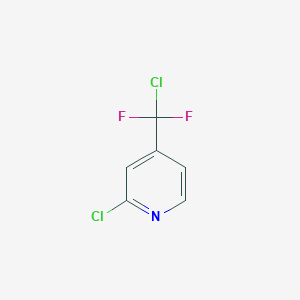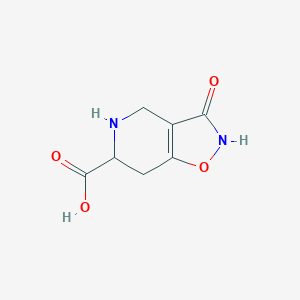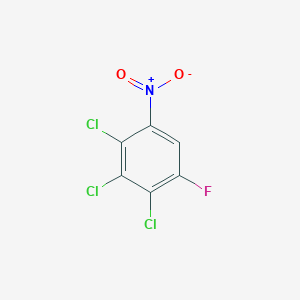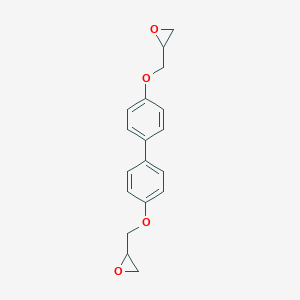![molecular formula C15H20Cl2N2O2 B024883 Amino 7-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate CAS No. 106094-83-1](/img/structure/B24883.png)
Amino 7-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ACNU is a synthetic derivative of naphthalene and belongs to the family of nitrosoureas. It is a highly lipophilic compound that can easily penetrate the blood-brain barrier, making it an effective treatment for brain tumors. ACNU has been used in the treatment of several types of cancer, including brain, lung, breast, and ovarian cancer.
Mecanismo De Acción
ACNU exerts its anticancer effects by alkylating DNA and RNA, leading to the inhibition of DNA replication and protein synthesis. This results in the death of cancer cells. ACNU has also been shown to inhibit the repair of damaged DNA, further contributing to its anticancer effects.
Efectos Bioquímicos Y Fisiológicos
ACNU has been shown to have several biochemical and physiological effects. It can cause DNA damage, leading to the activation of apoptosis, or programmed cell death. ACNU can also induce cell cycle arrest, preventing cancer cells from dividing and proliferating. In addition, ACNU has been shown to inhibit angiogenesis, the process by which tumors form new blood vessels to supply nutrients and oxygen.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ACNU has several advantages for lab experiments. It is a well-established chemotherapy drug with a known mechanism of action, making it a useful tool for studying cancer biology. ACNU is also highly lipophilic, allowing it to easily penetrate cell membranes and reach its target. However, ACNU has several limitations for lab experiments. It is a toxic compound that requires special handling and disposal procedures. In addition, its lipophilicity can make it difficult to solubilize in aqueous solutions, limiting its use in certain experimental settings.
Direcciones Futuras
For the study of ACNU include the development of new formulations, the identification of biomarkers, and the use of combination therapy.
Métodos De Síntesis
The synthesis of ACNU involves the reaction of 7-chloro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid with bis(2-chloroethyl)amine hydrochloride in the presence of a base. The reaction yields ACNU as a yellow crystalline solid with a melting point of 160-162°C.
Aplicaciones Científicas De Investigación
ACNU has been extensively studied for its anticancer properties. It has been shown to be effective in the treatment of brain tumors, particularly glioblastoma multiforme. ACNU has also been used in combination with other chemotherapy drugs to increase their efficacy. In addition, ACNU has been studied for its potential use in the treatment of other types of cancer, including lung, breast, and ovarian cancer.
Propiedades
Número CAS |
106094-83-1 |
|---|---|
Nombre del producto |
Amino 7-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate |
Fórmula molecular |
C15H20Cl2N2O2 |
Peso molecular |
331.2 g/mol |
Nombre IUPAC |
amino 7-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate |
InChI |
InChI=1S/C15H20Cl2N2O2/c16-5-7-19(8-6-17)14-4-3-11-1-2-12(15(20)21-18)9-13(11)10-14/h3-4,10,12H,1-2,5-9,18H2 |
Clave InChI |
YHWFDBWKAOPRRT-UHFFFAOYSA-N |
SMILES |
C1CC2=C(CC1C(=O)ON)C=C(C=C2)N(CCCl)CCCl |
SMILES canónico |
C1CC2=C(CC1C(=O)ON)C=C(C=C2)N(CCCl)CCCl |
Sinónimos |
2-ABCATN 2-amino-7-(bis(2-chloroethyl)amino)-1,2,3,4-tetrahydro-2-naphthoic acid 2-amino-7-(bis(2-chloroethyl)amino)-1,2,3,4-tetrahydro-2-naphthoic hydrochloride D,L-NAM |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



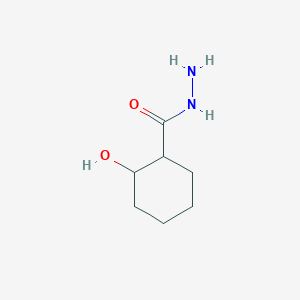
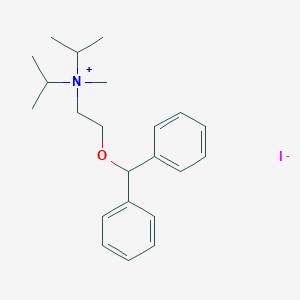
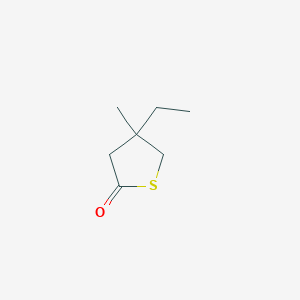
![N-[2-(4-Pyridinyl)ethyl]propanamide](/img/structure/B24807.png)
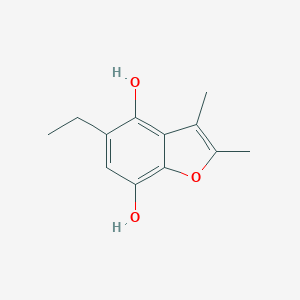
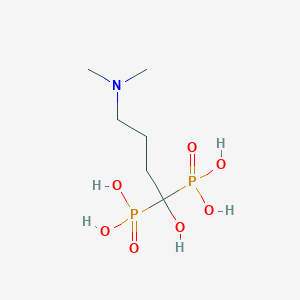
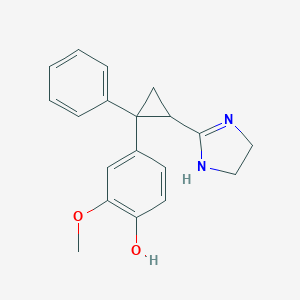
![2,2-Bis[3,5-dibromo-4-(3-chloro-2-hydroxypropoxy)phenyl]propane](/img/structure/B24820.png)
